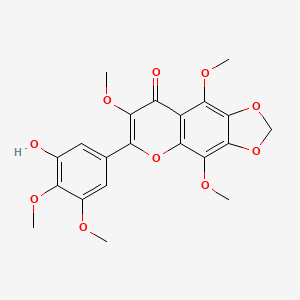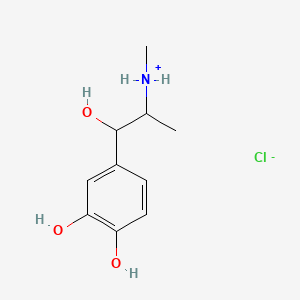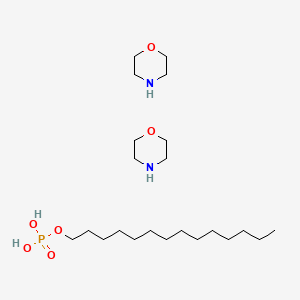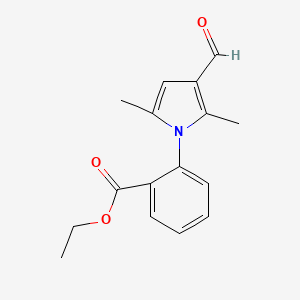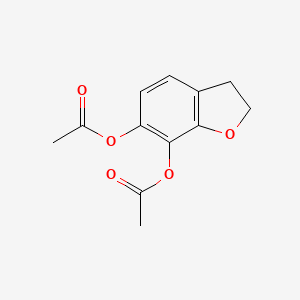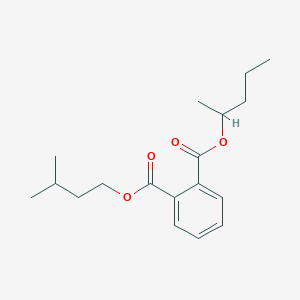
1-O-(3-methylbutyl) 2-O-pentan-2-yl benzene-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Isopentyl pentyl phthalate is typically synthesized through the esterification of phthalic anhydride with isopentyl alcohol and pentyl alcohol in the presence of an acid catalyst . The reaction is carried out under reflux conditions, and the resulting ester is purified by distillation .
Industrial Production Methods
In industrial settings, the production of isopentyl pentyl phthalate involves large-scale esterification processes. The reaction is conducted in a continuous flow reactor, where phthalic anhydride and the alcohols are continuously fed into the reactor along with the acid catalyst . The product is then separated and purified using distillation and other separation techniques .
Chemical Reactions Analysis
Types of Reactions
Isopentyl pentyl phthalate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidative conditions to produce phthalic acid.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid are used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a catalyst.
Major Products Formed
Hydrolysis: Phthalic acid and isopentyl alcohol/pentyl alcohol.
Oxidation: Phthalic acid.
Substitution: Various substituted phthalates depending on the nucleophile used.
Scientific Research Applications
Isopentyl pentyl phthalate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of isopentyl pentyl phthalate primarily involves its role as a plasticizer. It interacts with polymer chains, reducing intermolecular forces and increasing the flexibility and workability of the material . In biological systems, it can interact with hormone receptors, potentially disrupting endocrine functions .
Comparison with Similar Compounds
Isopentyl pentyl phthalate can be compared with other phthalate esters such as:
Diethyl phthalate (DEP): Used as a plasticizer and solvent, but with different physical properties and applications.
Dibutyl phthalate (DBP): Another plasticizer with a lower molecular weight and different solubility characteristics.
Diisobutyl phthalate (DIBP): Similar in structure but with branched alkyl groups, leading to different plasticizing effects.
Isopentyl pentyl phthalate is unique due to its specific combination of isopentyl and pentyl groups, which provide distinct physical and chemical properties compared to other phthalates .
Properties
Molecular Formula |
C18H26O4 |
|---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
1-O-(3-methylbutyl) 2-O-pentan-2-yl benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C18H26O4/c1-5-8-14(4)22-18(20)16-10-7-6-9-15(16)17(19)21-12-11-13(2)3/h6-7,9-10,13-14H,5,8,11-12H2,1-4H3 |
InChI Key |
YWCBNWGRYSZDBV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)OC(=O)C1=CC=CC=C1C(=O)OCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


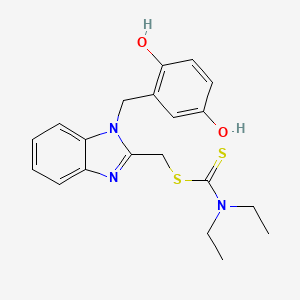
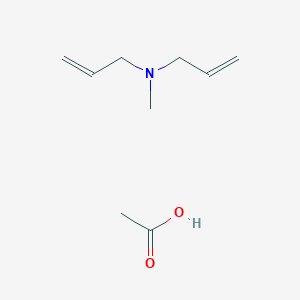
![3-[3-(3-Hydrazinyl-3-oxopropyl)-2,5-dioxo-4-propylimidazolidin-1-yl]-2-methylpropanehydrazide](/img/structure/B13777788.png)
![9,10-Anthracenedione, 1-amino-8-[(2,4-dibromophenyl)amino]-4,5-dihydroxy-](/img/structure/B13777793.png)
![Acetamide, N-[2,3-dihydro-2-(3-hydroxy-2-quinolinyl)-1,3-dioxo-1H-inden-5-yl]-](/img/structure/B13777801.png)
![4-Amino-3',5'-dichloro[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13777804.png)
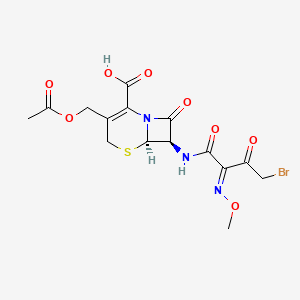
![1,4-bis-[5'-Nitropyridin-2'-yl]phenylene](/img/structure/B13777818.png)
![N,N'-[Fluoranthene-3,8-diylbis[imino(9,10-dihydro-9,10-dioxoanthracene-4,1-diyl)]]bis(benzamide)](/img/structure/B13777824.png)
